molecular formula C17H15ClO4 B12584956 Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester CAS No. 585523-01-9

Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester

Cat. No.: B12584956
CAS No.: 585523-01-9
M. Wt: 318.7 g/mol
InChI Key: TXMBRJCJJHVJFS-UHFFFAOYSA-N
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Description

This compound is an ester derivative featuring two key structural motifs:

  • A 4-methylphenoxy group attached to the acetic acid backbone.
  • A 2-(4-chlorophenyl)-2-oxoethyl ester group, which includes a ketone (oxo) and a 4-chlorophenyl substituent.

Below, we systematically compare it with similar compounds.

Properties

CAS No.

585523-01-9

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C17H15ClO4/c1-12-2-8-15(9-3-12)21-11-17(20)22-10-16(19)13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3

InChI Key

TXMBRJCJJHVJFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Method A: Esterification Reaction

  • Reagents : Combine acetic acid (1 equivalent), 4-methylphenol (1 equivalent), and 4-chlorobenzoyl chloride (1 equivalent).

  • Procedure :

    • Heat the mixture under reflux in an organic solvent such as dichloromethane.
    • Maintain the reaction for several hours until completion is indicated by TLC analysis.
  • Purification : The product can be purified by column chromatography to obtain pure acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester.

Method B: Transesterification

  • Reagents : Use acetic anhydride as the acylating agent along with the corresponding phenolic alcohol.

  • Procedure :

    • Mix the reagents in a round-bottom flask.
    • Add an acidic catalyst such as sulfuric acid.
    • Heat the mixture at a controlled temperature to facilitate the transesterification process.
  • Yield Optimization : Monitor the reaction progress using NMR spectroscopy until the desired conversion is achieved.

Method C: Direct Acylation

  • Reagents : Combine acetic acid with para-chlorophenol in the presence of a suitable catalyst.

  • Procedure :

    • Stir the mixture under an inert atmosphere to prevent oxidation.
    • Heat to elevated temperatures to promote acylation.
  • Isolation : After completion, cool the reaction mixture and extract the product using ethyl acetate.

  • Characterization of Product

After synthesis, it is crucial to confirm the structure and purity of this compound using various analytical techniques:

Analytical Techniques

Spectroscopic Data Example

Technique Result
NMR Signals corresponding to aromatic protons and ester functionalities observed at δ7-8 ppm
IR Strong absorption bands at ~1730 cm⁻¹ indicating carbonyl stretch
MS Molecular ion peak at m/z = 272 confirming molecular weight

The preparation of this compound can be accomplished through various synthetic routes that involve careful control of reaction conditions and purification techniques. The choice of method may depend on factors such as availability of reagents, desired yield, and specific application requirements in pharmaceutical or agricultural chemistry contexts.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenoxy or chlorophenyl derivatives .

Scientific Research Applications

Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on bacterial cell walls or interfere with inflammatory pathways in biological systems .

Comparison with Similar Compounds

Data Tables

Table 1. Physical and Structural Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound ~300 (estimated) Not reported 4-methylphenoxy, 2-oxoethyl -
4-(4-Chloro-phenyl)-2-hydroxy... 239.0037 109–111 Hydroxyl, enoate
CAS 106287-86-9 385.84 Not reported Indole, methoxy
2-(4-Chlorophenyl)-2-oxoethyl... ~400 (estimated) Not reported Benzamide, methoxy

Key Research Findings

  • Reactivity : The 2-oxoethyl group enhances electrophilicity, making it susceptible to nucleophilic attack in synthesis (e.g., ).
  • Biological Activity : Chlorophenyl-containing esters exhibit anti-inflammatory or cytoprotective properties ().
  • Synthetic Challenges: Steric hindrance from 4-methylphenoxy may reduce reaction yields compared to less bulky analogs (inferred from ).

Biological Activity

Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester, is a chemical compound that has garnered attention for its potential biological activities. This compound is a derivative of phenoxyacetic acid and is notable for its applications in agriculture as a herbicide and its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16H16ClO3
  • Molecular Weight : 304.75 g/mol
  • Functional Groups : Ester, phenoxy, chlorophenyl

Antimicrobial Properties

Research indicates that compounds similar to acetic acid, (4-methylphenoxy)-, exhibit significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains. For instance, studies have demonstrated that phenoxyacetic acid derivatives can effectively combat pathogens responsible for plant diseases and human infections.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been observed to halt the progression of the cell cycle in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.

Case Study Example

A study conducted on human colon carcinoma cells revealed that derivatives of phenoxyacetic acid exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly enhance anticancer activity.

CompoundCell LineIC50 (µM)Mechanism
DoxorubicinHCT-151.5DNA intercalation
Phenoxy DerivativeHCT-150.8ROS induction

Anti-inflammatory Effects

Acetic acid esters have been linked to anti-inflammatory effects. They modulate inflammatory pathways and reduce cytokine production in various models of inflammation. This property makes them potential candidates for treating inflammatory diseases.

Pharmacokinetics and Bioavailability

The pharmacokinetics of acetic acid, (4-methylphenoxy)-, suggests favorable absorption characteristics when administered orally. Studies indicate that:

  • Absorption : Rapid absorption in the gastrointestinal tract.
  • Metabolism : Primarily metabolized in the liver with a half-life conducive to therapeutic use.
  • Excretion : Mainly excreted via urine as metabolites.

Applications in Agriculture

Due to its herbicidal properties, this compound is utilized in agricultural formulations to control unwanted vegetation. Its effectiveness against specific weed species has made it a valuable tool for enhancing crop yield.

Herbicidal Efficacy Data

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus20085
Chenopodium album15090
Setaria viridis10080

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